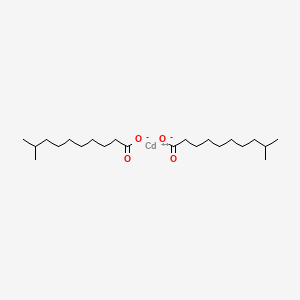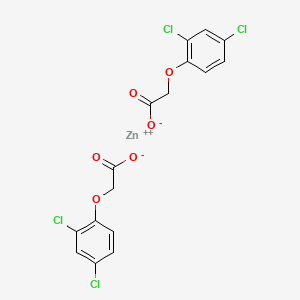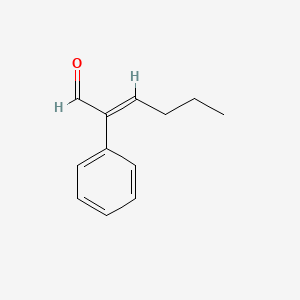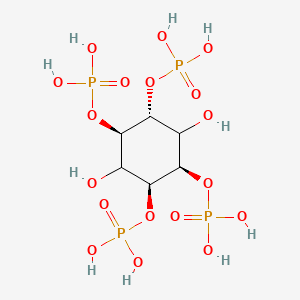
myo-Inositol, tetrakis(dihydrogen phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
myo-Inositol, tetrakis(dihydrogen phosphate): It is a water-soluble compound that plays a significant role in cellular signaling pathways, particularly in the regulation of intracellular calcium levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of myo-Inositol, tetrakis(dihydrogen phosphate) typically involves the phosphorylation of myo-inositol. One common method is the phosphorylation of myo-inositol using phosphoric acid derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods: : Industrial production of myo-Inositol, tetrakis(dihydrogen phosphate) often involves large-scale chemical synthesis using similar phosphorylation techniques. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: : myo-Inositol, tetrakis(dihydrogen phosphate) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce lower inositol phosphates and free phosphate ions.
Phosphorylation: It can be further phosphorylated to produce higher inositol phosphates.
Dephosphorylation: Enzymatic dephosphorylation can convert it back to myo-inositol.
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or enzymatic conditions.
Phosphorylation: Requires phosphoric acid derivatives and catalysts.
Dephosphorylation: Utilizes specific phosphatase enzymes.
Major Products
Hydrolysis: Produces lower inositol phosphates such as myo-inositol trisphosphate and bisphosphate.
Phosphorylation: Can yield higher inositol phosphates like myo-inositol pentakisphosphate and hexakisphosphate.
Scientific Research Applications
myo-Inositol, tetrakis(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other inositol phosphates.
Biology: Plays a crucial role in cellular signaling pathways, particularly in calcium signaling.
Medicine: Investigated for its potential therapeutic effects in conditions like cancer, diabetes, and cardiovascular diseases.
Mechanism of Action
The primary mechanism of action of myo-Inositol, tetrakis(dihydrogen phosphate) involves its role as a second messenger in cellular signaling pathways. It regulates intracellular calcium levels by opening calcium channels on the endoplasmic reticulum and plasma membrane, facilitating the release and influx of calcium ions. This regulation is crucial for various cellular processes, including cell division, proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
myo-Inositol 1,3,4,6-tetrakisphosphate: Another tetrakisphosphate derivative with phosphate groups at different positions.
myo-Inositol 1,4,5-trisphosphate: A trisphosphate derivative involved in similar signaling pathways.
myo-Inositol hexakisphosphate: A hexaphosphate derivative with more extensive phosphorylation.
Uniqueness: : myo-Inositol, tetrakis(dihydrogen phosphate) is unique due to its specific phosphorylation pattern, which allows it to interact with distinct molecular targets and pathways. Its ability to regulate intracellular calcium levels through multiple mechanisms sets it apart from other inositol phosphates .
Properties
CAS No. |
27121-72-8 |
|---|---|
Molecular Formula |
C6H16O18P4 |
Molecular Weight |
500.08 g/mol |
IUPAC Name |
[(1S,3R,4R,6R)-2,5-dihydroxy-3,4,6-triphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H16O18P4/c7-1-3(21-25(9,10)11)5(23-27(15,16)17)2(8)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1?,2?,3-,4-,5-,6+/m1/s1 |
InChI Key |
ZAWIXNGTTZTBKV-BAHMFFLCSA-N |
Isomeric SMILES |
[C@H]1([C@@H](C([C@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


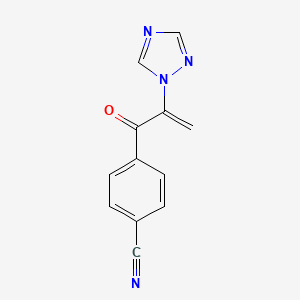


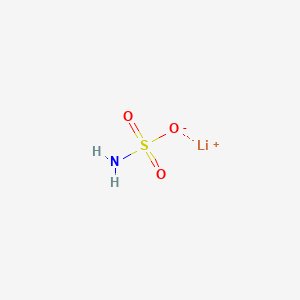
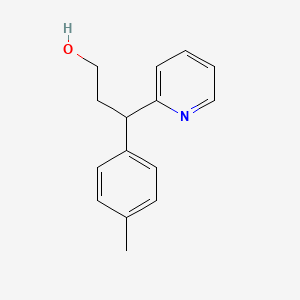
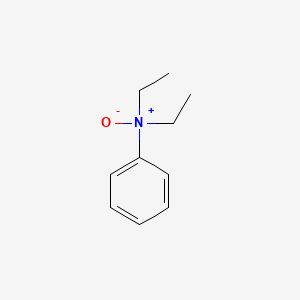
![[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate](/img/structure/B15177291.png)
